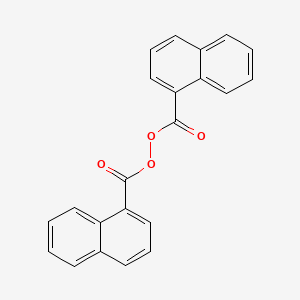

Peroxide, bis(1-naphthalenylcarbonyl)

Description

Historical Development of Organic Peroxide Research within Chemical Science

The investigation into organic peroxides dates back to the 19th century, marking a pivotal era in the understanding of chemical reactivity and bonding. A significant early discovery in this field was the synthesis of diacetyl peroxide in 1858 by Benjamin Collins Brodie. This event was part of a broader scientific inquiry into the nature of chemical compounds and their transformations.

Throughout the 20th century, research into organic peroxides intensified, driven by their utility as initiators for radical reactions. These compounds, characterized by a relatively weak oxygen-oxygen bond, were found to be instrumental in polymerization processes, a cornerstone of the burgeoning polymer industry. The ability of organic peroxides to generate free radicals under mild conditions made them indispensable tools in the synthesis of a vast array of polymeric materials.

Classification and Structural Features of Diacyl Peroxides

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). They are broadly classified based on the nature of the R and R' groups. Diacyl peroxides, a prominent subclass, are characterized by the general structure (RCO)₂O₂, where two acyl groups are bridged by a peroxide linkage.

The defining structural feature of diacyl peroxides is the peroxide bond (-O-O-). This bond is inherently weak, with a bond dissociation energy that is significantly lower than that of C-C, C-H, and C-O bonds. This weakness is the primary reason for their thermal and photochemical lability, leading to the homolytic cleavage of the O-O bond to generate two acyloxyl radicals. The geometry of the peroxide group, including the R-O-O bond angles and the C-O-O-R dihedral angles, plays a crucial role in determining the stability and reactivity of the molecule.

Table 1: General Structural and Bonding Characteristics of Diacyl Peroxides

| Feature | Typical Value | Significance |

| O-O Bond Length | ~1.45 Å | Longer and weaker than a typical C-O bond. |

| R-O-O Bond Angle | ~110° | Similar to the bond angle in water. |

| C-O-O-R Dihedral Angle | ~120° | Influences the overall molecular conformation. |

| O-O Bond Dissociation Energy | 45–50 kcal/mol (190–210 kJ/mol) | Low energy barrier for homolytic cleavage. mdpi.com |

Significance of Peroxide, bis(1-naphthalenylcarbonyl) within the Class of Aroyloxyl Radical Precursors

Peroxide, bis(1-naphthalenylcarbonyl) belongs to the family of diaroyl peroxides, which are notable precursors of aroyloxyl radicals. The thermal or photochemical decomposition of these peroxides results in the formation of two 1-naphthalenecarbonyloxyl radicals. These radicals can subsequently undergo decarboxylation to yield 1-naphthyl radicals and carbon dioxide.

The significance of Peroxide, bis(1-naphthalenylcarbonyl) lies in the specific nature of the aromatic moiety. The presence of the naphthalene (B1677914) ring is anticipated to influence the stability and reactivity of the resulting aroyloxyl and aryl radicals. Compared to the more commonly studied benzoyl peroxide, the extended aromatic system of the naphthyl group can affect the electronic properties and delocalization of the unpaired electron in the radical species. While specific experimental data for the 1-naphthalenylcarbonyl variant is limited, studies on its isomer, bis(2-naphthoyl) peroxide, suggest that the naphthoyl group can enhance thermal stability and influence the kinetics of decomposition compared to simpler aroyl peroxides.

Overview of Key Research Areas Pertaining to Peroxide, bis(1-naphthalenylcarbonyl)

While dedicated research on Peroxide, bis(1-naphthalenylcarbonyl) is not extensively documented in publicly available literature, its chemical structure suggests several key areas of potential research interest, largely extrapolated from the known applications of its isomer and other diaroyl peroxides.

One of the primary areas of investigation for a compound of this nature is its application as a radical initiator in polymerization . The controlled generation of radicals is fundamental to the synthesis of a wide range of polymers. The specific decomposition kinetics of Peroxide, bis(1-naphthalenylcarbonyl) could offer advantages in controlling polymerization rates and the properties of the resulting polymers. The aromatic nature of the naphthyl group may also enhance compatibility with hydrophobic monomers.

Another significant research avenue is its use in organic synthesis . Aroyloxyl and aryl radicals are valuable intermediates for a variety of chemical transformations, including C-H functionalization and cross-coupling reactions. The unique steric and electronic properties of the 1-naphthyl radical could lead to novel reactivity and selectivity in these processes.

Further research would be necessary to fully elucidate the specific properties of Peroxide, bis(1-naphthalenylcarbonyl), including its synthesis, thermal and photochemical decomposition pathways, and its efficacy in the aforementioned applications. Comparative studies with its 2-naphthalenylcarbonyl isomer and benzoyl peroxide would be particularly valuable in establishing its unique chemical profile.

Table 2: Comparison of Related Diaroyl Peroxides

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features (based on available data) |

| Peroxide, bis(1-naphthalenylcarbonyl) | C₂₂H₁₄O₄ | 342.35 | Isomeric form with 1-naphthoyl groups; properties are largely inferred. |

| Peroxide, bis(2-naphthalenylcarbonyl) | C₂₂H₁₄O₄ | 342.35 | Aromatic, reported to have high thermal stability. |

| Benzoyl Peroxide | C₁₄H₁₀O₄ | 242.23 | Widely used and well-characterized radical initiator. |

Structure

3D Structure

Properties

CAS No. |

29903-04-6 |

|---|---|

Molecular Formula |

C22H14O4 |

Molecular Weight |

342.3 g/mol |

IUPAC Name |

naphthalene-1-carbonyl naphthalene-1-carboperoxoate |

InChI |

InChI=1S/C22H14O4/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)25-26-22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H |

InChI Key |

VIDGELNFXVPECZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)OOC(=O)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Mechanistic Investigations of Decomposition Pathways of Peroxide, Bis 1 Naphthalenylcarbonyl

Thermal Decomposition Mechanisms and Kinetics

Unimolecular O–O Bond Homolysis

The principal pathway for the thermal decomposition of Peroxide, bis(1-naphthalenylcarbonyl) is the unimolecular homolytic cleavage of the oxygen-oxygen (O–O) bond. This bond is inherently weak and susceptible to thermal scission, resulting in the formation of two 1-naphthoyloxyl radicals.

(1-C₁₀H₇COO)₂ → 2 (1-C₁₀H₇COO•)

This initial step is the rate-determining step in the unimolecular decomposition pathway. The stability of the resulting 1-naphthoyloxyl radicals influences the rate of this homolysis.

Induced Decomposition Pathways

In addition to unimolecular homolysis, the decomposition of Peroxide, bis(1-naphthalenylcarbonyl) can be accelerated through induced decomposition pathways. This process involves the attack of a free radical on the peroxide molecule, leading to its decomposition. The attacking radical can be a 1-naphthoyloxyl radical or a 1-naphthyl radical formed from the decarboxylation of the 1-naphthoyloxyl radical.

A general representation of induced decomposition by a radical (R•) is as follows:

R• + (1-C₁₀H₇COO)₂ → 1-C₁₀H₇COOR + 1-C₁₀H₇COO•

This reaction becomes more significant at higher initial peroxide concentrations, where the probability of a radical encountering an intact peroxide molecule increases.

Role of Solvent Effects on Decomposition Rates and Products

The solvent in which the decomposition of Peroxide, bis(1-naphthalenylcarbonyl) occurs plays a crucial role in influencing both the rate of decomposition and the nature of the final products. The polarity and viscosity of the solvent can affect the stability of the transition state for O–O bond homolysis and the cage effects experienced by the newly formed radicals.

In non-polar solvents, the 1-naphthoyloxyl radicals are more likely to undergo decarboxylation to form 1-naphthyl radicals and carbon dioxide. In more polar or viscous solvents, the solvent cage can promote the recombination of the geminate radical pair, regenerating the parent peroxide or leading to the formation of other products.

Kinetic Analysis of Thermal Decomposition Processes

For many diaroyl peroxides, the decomposition follows pseudo-first-order kinetics at low concentrations, where unimolecular homolysis is dominant. At higher concentrations, the contribution from induced decomposition leads to a more complex kinetic profile.

Table 1: Hypothetical Kinetic Data for the Thermal Decomposition of Peroxide, bis(1-naphthalenylcarbonyl) in an Inert Solvent

| Temperature (°C) | Initial Concentration (mol/L) | Observed Rate Constant (k_obs, s⁻¹) |

| 80 | 0.01 | 1.2 x 10⁻⁵ |

| 80 | 0.10 | 2.5 x 10⁻⁵ |

| 90 | 0.01 | 4.8 x 10⁻⁵ |

| 90 | 0.10 | 9.9 x 10⁻⁵ |

Note: This table is illustrative and based on typical behavior for diaroyl peroxides. Specific experimental data for Peroxide, bis(1-naphthalenylcarbonyl) is required for a precise quantitative analysis.

From such data, the activation energy (Ea) and the pre-exponential factor (A) for the unimolecular decomposition can be determined using the Arrhenius equation.

Photochemical Decomposition Processes

In addition to thermal activation, Peroxide, bis(1-naphthalenylcarbonyl) can be decomposed by the absorption of ultraviolet (UV) light. This photochemical decomposition provides an alternative and often more controlled method for generating the corresponding radicals.

Generation of Naphthoyloxyl Radicals

Upon absorption of a photon of suitable energy, the Peroxide, bis(1-naphthalenylcarbonyl) molecule is promoted to an electronically excited state. In this excited state, the O–O bond is significantly weakened, leading to its rapid homolytic cleavage. mpg.de This process efficiently generates a pair of 1-naphthoyloxyl radicals. mpg.de

(1-C₁₀H₇COO)₂ + hν → 2 (1-C₁₀H₇COO•)

Ultrafast spectroscopic studies on di(1-naphthoyl) peroxide have shown that upon UV excitation, the 1-naphthoyloxyl radical is formed. mpg.de These radicals are initially in a vibrationally "hot" state and undergo rapid decarboxylation. mpg.de The transient absorbance of the 1-naphthoyloxyl radical can be monitored, providing insight into its formation and subsequent decay dynamics. mpg.de

Wavelength Dependence of Photolytic Cleavage Patterns

Diaroyl peroxides typically exhibit strong absorption bands in the UV region. The photolytic cleavage is initiated by the excitation of the molecule to a singlet excited state upon absorption of a photon. The energy of the photon, and therefore its wavelength, can influence the subsequent photochemical pathways. For instance, excitation into higher energy electronic states (at shorter wavelengths) may lead to different fragmentation patterns or efficiencies compared to excitation into the lowest energy absorption band.

In a study on a related peroxide containing a 1,4-bis(phenylethynyl)benzene (B159325) chromophore, it was observed that the cleavage of the oxygen-oxygen bond occurs directly from the singlet excited state with high efficiency. nih.gov This suggests that for such molecules, the primary factor is achieving an excited state that has a dissociative potential energy surface along the O-O bond coordinate. While the specific efficiencies may vary, it is expected that photolysis of Peroxide, bis(1-naphthalenylcarbonyl) will be most efficient at wavelengths corresponding to its principal absorption maxima. The quantum yield of radical production in the photolysis of hydrogen peroxide has been shown to be relatively constant over a wide range of UV wavelengths (205-280 nm), and similar behavior might be expected for other peroxides within their absorption bands. nih.gov

Further research employing techniques such as transient absorption spectroscopy and quantum yield measurements at various excitation wavelengths would be necessary to fully elucidate the specific wavelength dependence of the photolytic cleavage patterns for Peroxide, bis(1-naphthalenylcarbonyl).

Mechanistic Models of Photodecomposition

The photodecomposition of diaroyl peroxides like Peroxide, bis(1-naphthalenylcarbonyl) is believed to proceed through the homolytic cleavage of the weak oxygen-oxygen bond following photoexcitation. This primary process results in the formation of two 1-naphthalenecarbonyloxy radicals.

Model of Photodecomposition:

| Step | Description | Intermediates/Products |

| 1. Photoexcitation | The peroxide molecule absorbs a photon of suitable wavelength, promoting it to an excited electronic state (S1). | Excited Peroxide, bis(1-naphthalenylcarbonyl) |

| 2. Homolytic Cleavage | In the excited state, the O-O bond undergoes rapid homolytic cleavage. | Two 1-naphthalenecarbonyloxy radicals |

| 3. Decarboxylation | The resulting 1-naphthalenecarbonyloxy radicals can subsequently undergo decarboxylation to form 1-naphthyl radicals and carbon dioxide. | 1-naphthyl radical + CO2 |

| 4. Radical Reactions | The generated radicals (both carbonyloxy and naphthyl) can then participate in various secondary reactions. | Secondary products |

Studies on analogous aromatic peroxides have provided insights into the dynamics of this process. For instance, the photodecomposition of a peroxide containing a 1,4-bis(phenylethynyl)benzene chromophore was shown to involve the cleavage of the O-O bond directly from the singlet excited state, leading to the formation of aroyloxyl radicals. nih.gov Subsequent decarboxylation of these radicals was also observed. nih.gov The use of techniques like Electron Paramagnetic Resonance (EPR) spectroscopy can be instrumental in detecting and characterizing the radical intermediates formed during such photodecomposition processes. rsc.org

Redox-Initiated Decomposition and Radical Generation

Interactions with Electron Donors (e.g., Tertiary Amines)

The decomposition of Peroxide, bis(1-naphthalenylcarbonyl) can be initiated at temperatures lower than those required for purely thermal decomposition through redox reactions with electron donors. Tertiary amines, such as N,N-dimethylaniline, are effective in promoting this type of decomposition. The reaction is initiated by the transfer of an electron from the lone pair of the nitrogen atom of the tertiary amine to the peroxide.

This interaction is a classical example of a redox initiation system. The amine acts as the reducing agent (electron donor), and the peroxide acts as the oxidizing agent (electron acceptor). This process significantly lowers the activation energy for the cleavage of the O-O bond.

Formation of Oxygen-Centered and Carbon-Centered Radicals

The redox interaction between Peroxide, bis(1-naphthalenylcarbonyl) and a tertiary amine leads to the generation of both oxygen-centered and carbon-centered radicals. The initial electron transfer results in the formation of a 1-naphthalenecarbonyloxy radical (an oxygen-centered radical) and a radical cation of the amine.

The 1-naphthalenecarbonyloxy radical can then undergo decarboxylation to produce a 1-naphthyl radical (a carbon-centered radical) and carbon dioxide. The amine radical cation can also undergo further reactions, such as deprotonation, to form a carbon-centered radical. Electron Spin Resonance (ESR) spectroscopy is a key technique for the direct detection and identification of the various radical species generated in these systems. nih.govnih.gov

Electron Transfer and Proton Transfer Mechanisms

Mechanism of Redox-Initiated Decomposition:

| Step | Description |

| 1. Electron Transfer | A single electron is transferred from the tertiary amine to the peroxide, leading to the cleavage of the O-O bond and the formation of a 1-naphthalenecarbonyloxy radical and a carboxylate anion, along with the amine radical cation. |

| 2. Radical Decarboxylation | The 1-naphthalenecarbonyloxy radical can lose a molecule of carbon dioxide to form a 1-naphthyl radical. |

| 3. Proton Transfer | The amine radical cation can undergo proton transfer, often to the carboxylate anion, to form a neutral amine-derived radical and a carboxylic acid. |

This sequence of events efficiently generates a variety of radical species that can initiate further chemical transformations, such as polymerization.

Subsequent Radical Reactions and Secondary Product Formation

The highly reactive radicals generated from the decomposition of Peroxide, bis(1-naphthalenylcarbonyl), whether by photolytic or redox-initiated pathways, can undergo a variety of subsequent reactions, leading to the formation of a complex mixture of secondary products.

The 1-naphthalenecarbonyloxy and 1-naphthyl radicals can engage in several reaction pathways:

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from solvent molecules or other species present in the reaction mixture.

Addition to Double Bonds: The radicals can add to unsaturated compounds, initiating polymerization or other addition reactions.

Radical Combination: Two radicals can combine to form a stable, non-radical product. For example, a 1-naphthyl radical could combine with another 1-naphthyl radical to form binaphthyl.

Reaction with Amine-Derived Radicals: In redox-initiated systems, the peroxide-derived radicals can react with the radicals formed from the tertiary amine. Studies on the reaction of benzoyl peroxide with N,N-dimethylaniline have shown the formation of complex products arising from the coupling of radicals derived from both reactants. rsc.orgrsc.org

The specific distribution of secondary products will depend on the reaction conditions, including the solvent, the presence of radical scavengers or monomers, and the method of decomposition (photolytic vs. redox-initiated).

Decarboxylation of Aroyloxyl Radicals

Research has shown that 1-naphthalenyloxyl radicals are more stabilized by conjugate electron delocalization compared to benzoyloxyl radicals. oup.com This increased stability has a direct impact on their reactivity and lifetime. In studies comparing the behavior of various aroyloxyl radicals, it has been observed that the introduction of a naphthalene (B1677914) ring, and particularly the presence of a methoxy (B1213986) group on the ring, can significantly stabilize the radical and hinder decarboxylation. oup.comresearchgate.net For instance, the introduction of a methoxy group onto the naphthalene ring has been shown to prevent decarboxylation completely. oup.comresearchgate.net

The structure of the naphthoyloxyl radicals has been investigated using their transient absorption spectra and molecular orbital (MO) calculations. oup.com These studies provide insights into the electron distribution within the radical and help to explain its relative stability. The table below summarizes key findings related to the decarboxylation of aroyloxyl radicals.

| Radical Species | Precursor Compound | Solvent | Key Observations | Reference |

| 1-Naphthalenyloxyl radical | Peroxide, bis(1-naphthalenylcarbonyl) | Acetonitrile (B52724) | Subject to decarboxylation to form 1-naphthyl radicals. | oup.com |

| 2-Naphthalenyloxyl radical | Peroxide, bis(2-naphthalenylcarbonyl) | Acetonitrile | Also undergoes decarboxylation. | oup.com |

| Methoxynaphthoyloxyl radicals | (Methoxynaphthoyloxy)pyridones | Acetonitrile | Stabilized against decarboxylation. | oup.com |

| Benzoyloxyl radical | Dibenzoyl peroxide | Acetonitrile | Serves as a less stabilized reference for comparison. | oup.com |

Radical Recombination and Disproportionation

Once formed, the 1-naphthyl radicals and any remaining 1-naphthalenyloxyl radicals can undergo recombination or disproportionation reactions. These reactions represent termination steps in the radical chain process and lead to the formation of stable, non-radical products.

Radical Recombination involves the coupling of two radicals to form a new covalent bond. In the context of the decomposition of Peroxide, bis(1-naphthalenylcarbonyl), several recombination pathways are possible:

Self-recombination of 1-naphthyl radicals: Two 1-naphthyl radicals can combine to form binaphthyl.

Cross-recombination: A 1-naphthyl radical can recombine with a 1-naphthalenyloxyl radical to form 1-naphthyl 1-naphthalenecarboxylate.

Recombination of 1-naphthalenyloxyl radicals: Two 1-naphthalenyloxyl radicals can recombine to reform the parent peroxide. This is often considered in the context of the solvent cage effect.

Radical Disproportionation is a reaction in which one radical abstracts an atom (typically hydrogen) from another, resulting in the formation of two different non-radical species, one of which is typically an alkene and the other an alkane. wikipedia.org For aromatic radicals like the 1-naphthyl radical, which lack β-hydrogen atoms, classical disproportionation involving hydrogen abstraction from another radical is not a primary pathway. uark.edu Therefore, recombination reactions are generally more favored for such aromatic radicals. wikipedia.orguark.edu

The ratio of disproportionation to recombination (kd/kc) is a key parameter in radical chemistry. For alkyl radicals, this ratio is influenced by steric factors and the stability of the developing double bond. wikipedia.org However, for aroyloxyl and aryl radicals generated from Peroxide, bis(1-naphthalenylcarbonyl), recombination is the more dominant termination pathway.

Solvent Cage Effects on Radical Pair Trapping

The decomposition of Peroxide, bis(1-naphthalenylcarbonyl) in solution is significantly influenced by the "solvent cage" effect. Immediately following the homolysis of the O-O bond, the two newly formed 1-naphthalenyloxyl radicals are confined within a "cage" of surrounding solvent molecules. Within this cage, the radical pair has a finite amount of time to react with each other before they diffuse apart into the bulk solvent.

The fate of the geminate radical pair (the radical pair formed from the same parent molecule) is determined by the competition between in-cage reactions and diffusion out of the cage. The primary in-cage reactions include:

Geminate Recombination: The two 1-naphthalenyloxyl radicals can recombine to reform the original peroxide molecule.

Decarboxylation and Subsequent Recombination: One or both of the 1-naphthalenyloxyl radicals can undergo decarboxylation within the cage to form 1-naphthyl radicals. These can then recombine with the remaining 1-naphthalenyloxyl radical or another newly formed 1-naphthyl radical.

The efficiency of the solvent cage in trapping the radical pair is dependent on the viscosity of the solvent. In more viscous solvents, the radicals are held together for a longer period, increasing the probability of in-cage reactions. Conversely, in less viscous solvents, the radicals can diffuse apart more readily, leading to a higher proportion of "escaped" radicals that can then react with other molecules in the bulk solution.

Studies on the photodecomposition of dinaphthoyl peroxides have indicated that differences in product distribution can be attributed to the contribution of a two-bond cleavage mechanism within the singlet state of the peroxide. oup.com This suggests a concerted or very rapid sequential cleavage of the O-O and C-C bonds, which would be highly influenced by the constraints of the solvent cage.

The table below outlines the key processes influenced by the solvent cage effect.

| Process | Description | Influence of Solvent Viscosity |

| Geminate Recombination | Re-formation of the parent peroxide from the initial radical pair within the solvent cage. | Increases with increasing viscosity. |

| Radical Escape | Diffusion of the radicals out of the solvent cage into the bulk solution. | Decreases with increasing viscosity. |

| In-Cage Decarboxylation | Loss of CO2 from the aroyloxyl radical before it escapes the cage. | Can be followed by in-cage recombination of the resulting aryl radicals. |

Applications of Peroxide, Bis 1 Naphthalenylcarbonyl in Polymer Science and Materials Chemistry

Initiation of Free Radical Polymerization

Peroxide, bis(1-naphthalenylcarbonyl) is anticipated to function as an effective initiator for free radical polymerization, a fundamental process in the synthesis of a wide array of polymers. This role is predicated on its inherent capability to generate free radicals upon thermal or photochemical decomposition.

The initiation of polymerization by Peroxide, bis(1-naphthalenylcarbonyl) is expected to proceed via the homolytic cleavage of the weak oxygen-oxygen bond within the peroxide functional group. This process, induced by heat or light, results in the formation of two 1-naphthalenecarbonyloxy radicals.

Reaction Scheme:

(C₁₀H₇COO)₂ → 2 C₁₀H₇COO•

These resulting 1-naphthalenecarbonyloxy radicals can then initiate polymerization in two principal ways:

Direct Addition: The radical can directly add to a monomer molecule, thereby initiating the polymer chain growth.

Decarboxylation: The 1-naphthalenecarbonyloxy radical can undergo decarboxylation to produce a naphthyl radical and a molecule of carbon dioxide. This naphthyl radical can then initiate polymerization by adding to a monomer.

Reaction Scheme:

C₁₀H₇COO• → C₁₀H₇• + CO₂

The pathway taken is influenced by factors such as the stability of the initial carbonyloxy radical and the reactivity of the monomer present.

The kinetics of polymerization initiated by Peroxide, bis(1-naphthalenylcarbonyl) would be governed by its decomposition rate, which is typically temperature-dependent. The rate of decomposition is often characterized by the initiator's half-life (t₁/₂), the time required for half of the initiator to decompose at a specific temperature. While specific data for this peroxide is scarce, analogous aromatic diacyl peroxides exhibit predictable thermal decomposition behaviors.

Hypothetical Decomposition Data for Aromatic Diacyl Peroxides

| Initiator | Solvent | Temperature for 10-hr Half-Life (°C) | Activation Energy (kJ/mol) |

| Peroxide, bis(1-naphthalenylcarbonyl) | Toluene | Estimated 70-80 | Estimated 120-130 |

| Benzoyl Peroxide | Toluene | 73 | 124 |

Note: Data for Peroxide, bis(1-naphthalenylcarbonyl) is estimated based on the behavior of similar aromatic diacyl peroxides due to a lack of specific experimental data.

The molecular weight of the resulting polymer is inversely proportional to the concentration of the initiator. A higher concentration of Peroxide, bis(1-naphthalenylcarbonyl) would lead to a greater number of initiation events, resulting in a larger number of shorter polymer chains and thus a lower average molecular weight. Conversely, a lower initiator concentration would produce fewer, longer polymer chains, leading to a higher average molecular weight.

The architecture of the polymer, such as the degree of branching, can also be influenced by the initiator. The highly energetic radicals produced, particularly the naphthyl radicals formed after decarboxylation, can potentially engage in chain transfer reactions with the polymer backbone, leading to the formation of branched structures. The extent of such reactions would depend on the reactivity of the polymer and the reaction conditions.

A comparative analysis with the widely used Benzoyl Peroxide (BPO) highlights the potential advantages and disadvantages of using Peroxide, bis(1-naphthalenylcarbonyl).

Radical Stability and Reactivity: The 1-naphthalenecarbonyloxy and naphthyl radicals are structurally different from the benzoyloxy and phenyl radicals generated from BPO. The larger, more conjugated naphthyl group may influence the stability and reactivity of the radicals, potentially affecting their initiation efficiency and propensity for side reactions.

Decomposition Kinetics: The decomposition rate of Peroxide, bis(1-naphthalenylcarbonyl) may differ from that of BPO due to the electronic and steric effects of the naphthalene (B1677914) rings. This could offer advantages in polymerizations requiring different temperature profiles.

Solubility and Compatibility: The naphthalene moiety makes the peroxide more nonpolar and could enhance its solubility and compatibility in certain nonpolar monomers and solvents compared to BPO.

Comparative Properties of Diacyl Peroxide Initiators

| Property | Peroxide, bis(1-naphthalenylcarbonyl) | Benzoyl Peroxide |

| Molecular Weight | 342.35 g/mol | 242.23 g/mol |

| Generated Radicals | 1-Naphthalenecarbonyloxy, Naphthyl | Benzoyloxy, Phenyl |

| Primary Application | Potential for specialized polymer synthesis | General-purpose polymerization initiator |

| Potential Advantage | Potentially different decomposition kinetics and solubility | Well-characterized, widely available, cost-effective |

Role in Polymer Crosslinking Methodologies

Peroxide, bis(1-naphthalenylcarbonyl) is expected to be a viable agent for the crosslinking of various polymers, a process that enhances their mechanical, thermal, and chemical resistance properties.

The mechanism of crosslinking initiated by Peroxide, bis(1-naphthalenylcarbonyl) would involve the generation of free radicals which then abstract hydrogen atoms from the polymer chains.

General Crosslinking Mechanism:

Initiator Decomposition: The peroxide decomposes upon heating to form 1-naphthalenecarbonyloxy radicals. (C₁₀H₇COO)₂ → 2 C₁₀H₇COO•

Hydrogen Abstraction: These radicals (or the naphthyl radicals after decarboxylation) abstract hydrogen atoms from the polymer backbone (P-H), creating polymer macroradicals (P•). C₁₀H₇COO• + P-H → C₁₀H₇COOH + P• C₁₀H₇• + P-H → C₁₀H₈ + P•

Macroradical Combination: Two polymer macroradicals then combine to form a crosslink (P-P). 2 P• → P-P

This mechanism would be effective in a variety of polymer matrices that possess abstractable hydrogen atoms, such as polyethylene, elastomers, and certain silicones. The efficiency of crosslinking would be dependent on the polymer structure, the peroxide concentration, and the curing temperature and time. The bulky naphthalene groups may influence the diffusion of the initiator and its radicals within the polymer matrix, potentially affecting the homogeneity of the crosslinking.

Impact on Network Formation and Microstructure

The use of organic peroxides as crosslinking agents is a well-established practice in polymer chemistry, leading to the formation of three-dimensional polymer networks that enhance the material's mechanical and thermal properties. The efficiency and characteristics of this network are highly dependent on the specific peroxide used, its decomposition kinetics, and its interaction with the polymer matrix. In the case of Peroxide, bis(1-naphthalenylcarbonyl), its bulky aromatic structure is anticipated to influence the spatial distribution of crosslinks and the resulting network topology.

The initiation of crosslinking by Peroxide, bis(1-naphthalenylcarbonyl) follows a free-radical mechanism. Upon thermal or photochemical decomposition, the peroxide molecule cleaves at the oxygen-oxygen bond to generate two 1-naphthalenylcarbonyl radicals. These primary radicals can then abstract hydrogen atoms from the polymer chains, creating polymer macroradicals. The subsequent combination of these macroradicals results in the formation of covalent crosslinks, transforming the linear or branched polymer chains into a cohesive network.

The unique structure of the 1-naphthalenylcarbonyl radical, with its large, planar naphthalene rings, may introduce steric hindrance that affects the mobility of the radical and its ability to abstract hydrogen atoms from the polymer backbone. This could potentially lead to a less uniform distribution of crosslinks compared to smaller, more mobile radicals derived from aliphatic peroxides. The resulting network microstructure might exhibit regions of higher and lower crosslink density, which in turn would influence the material's macroscopic properties such as tensile strength, elongation at break, and solvent resistance.

Interactive Table: Theoretical Impact of Peroxide Structure on Polymer Network Properties

| Peroxide Type | Radical Size/Mobility | Expected Crosslink Distribution | Potential Impact on Microstructure |

| Aliphatic (e.g., Dicumyl Peroxide) | Small/High | More Uniform | Homogeneous network |

| Aromatic (e.g., Benzoyl Peroxide) | Medium/Medium | Moderately Uniform | Some heterogeneity possible |

| Peroxide, bis(1-naphthalenylcarbonyl) | Large/Low | Less Uniform | Potential for significant heterogeneity |

Detailed research findings specifically characterizing the network formation and microstructure resulting from the use of Peroxide, bis(1-naphthalenylcarbonyl) are limited in publicly available literature. Further experimental studies, employing techniques such as swelling tests, dynamic mechanical analysis (DMA), and scanning electron microscopy (SEM), would be necessary to fully elucidate the impact of this particular peroxide on the final polymer network architecture.

Investigations into Polymer Degradation and Stability

The same radical species generated from the decomposition of Peroxide, bis(1-naphthalenylcarbonyl) that initiate crosslinking can also lead to polymer degradation, primarily through chain scission. The balance between these two competing reactions is a critical factor in determining the final properties of the polymer.

Mechanisms of Polymer Chain Scission Induced by Peroxide Activity

Polymer chain scission initiated by peroxide radicals is a significant degradation pathway, particularly in polymers that are susceptible to beta-scission reactions. The process begins with the abstraction of a hydrogen atom from the polymer backbone by a 1-naphthalenylcarbonyl radical, forming a polymer macroradical.

In certain polymer structures, this macroradical can undergo rearrangement, leading to the cleavage of the polymer chain. This is especially prevalent in polymers with tertiary carbons in the backbone, such as polypropylene. The large size of the 1-naphthalenylcarbonyl radical could influence the site of hydrogen abstraction, potentially favoring more sterically accessible protons and thereby influencing the subsequent scission mechanism.

The general steps for peroxide-induced chain scission are:

Initiation: Homolytic cleavage of the peroxide O-O bond to form 1-naphthalenylcarbonyl radicals.

Hydrogen Abstraction: The peroxide radical abstracts a hydrogen atom from the polymer chain, creating a polymer macroradical.

β-Scission: The polymer macroradical undergoes rearrangement, resulting in the breaking of the main polymer chain and the formation of a terminal double bond and a new, smaller polymer radical.

Termination: The radical chain reactions are terminated by various combination or disproportionation reactions.

The efficiency of chain scission versus crosslinking is dependent on several factors, including the polymer structure, temperature, and the concentration of the peroxide.

Photo-oxidative Degradation Sensitization

Photo-oxidative degradation is a major cause of polymer deterioration, involving the combined action of light and oxygen. Certain molecules, known as photosensitizers, can absorb light energy and transfer it to the polymer or to oxygen molecules, accelerating the degradation process.

The aromatic naphthalene rings in Peroxide, bis(1-naphthalenylcarbonyl) suggest that it could act as a photosensitizer. These aromatic structures can absorb ultraviolet (UV) radiation, promoting them to an excited electronic state. This excited molecule can then initiate degradation through several pathways:

Energy Transfer: The excited peroxide molecule can transfer its energy directly to the polymer, leading to the formation of polymer radicals and subsequent degradation.

Singlet Oxygen Formation: The excited peroxide can transfer its energy to molecular oxygen (in its triplet ground state), generating highly reactive singlet oxygen. Singlet oxygen can then directly attack the polymer chains, particularly at sites of unsaturation, leading to the formation of hydroperoxides and initiating a cascade of oxidative degradation reactions.

Direct Radical Formation: The absorbed UV energy can also accelerate the homolytic cleavage of the peroxide bond, increasing the concentration of reactive 1-naphthalenylcarbonyl radicals, which can then participate in the degradation reactions described in the previous section.

Currently, there is a lack of specific research data quantifying the photosensitizing effect of Peroxide, bis(1-naphthalenylcarbonyl) on the photo-oxidative degradation of polymers. Experimental studies measuring changes in polymer properties such as carbonyl index, molecular weight, and mechanical strength upon exposure to UV radiation in the presence of this peroxide would be required to confirm and quantify its role as a photo-oxidative degradation sensitizer.

Advanced Applications of Peroxide, Bis 1 Naphthalenylcarbonyl in Organic Synthesis

Oxidative Transformations in Complex Chemical Systems

The utility of Peroxide, bis(1-naphthalenylcarbonyl) in complex oxidative transformations is an area requiring further investigation. Diacyl peroxides, in general, are known to act as oxidants, but the specific reactivity profile of the naphthoyl derivative in intricate molecular settings is not well-established.

Stereoselective and Regioselective Oxidation Reactions

Hydroxylation and Peroxidation Reactions

The capacity of Peroxide, bis(1-naphthalenylcarbonyl) to effect hydroxylation and peroxidation reactions is theoretically plausible, drawing parallels with other diacyl peroxides. For instance, aroyl peroxides can be sources of aroyl radicals and can participate in the hydroxylation of aromatic compounds. However, specific methodologies and substrate scope studies for hydroxylation or peroxidation using Peroxide, bis(1-naphthalenylcarbonyl) are not detailed in the available literature. The efficiency and selectivity of such reactions would be highly dependent on reaction conditions and the substrate's electronic and steric properties.

Functional Group Interconversions Mediated by Naphthoyl Peroxide

Functional group interconversions are fundamental transformations in organic synthesis. While peroxides can mediate certain transformations, such as the conversion of alkanes to alcohols or ketones, specific and reliable protocols using Peroxide, bis(1-naphthalenylcarbonyl) for a broad range of functional group interconversions are not well-documented. The generation of naphthoyloxy radicals could, in principle, initiate radical chain processes leading to various functionalizations, but dedicated studies on this topic are scarce.

Utilization in Continuous Flow Chemistry for Enhanced Process Safety and Efficiency

Continuous flow chemistry offers significant advantages for handling potentially hazardous reagents like organic peroxides by minimizing the reaction volume and enhancing heat transfer. The use of peroxides in flow reactors can lead to safer and more efficient processes. While this is a growing area of research for many peroxidic compounds, the specific application and optimization of Peroxide, bis(1-naphthalenylcarbonyl) in continuous flow systems have not been reported in detail. Such studies would be valuable to assess its potential for safer scale-up and process intensification.

Catalytic Roles in Organic Reactions

Typically, diacyl peroxides like Peroxide, bis(1-naphthalenylcarbonyl) are utilized as stoichiometric radical initiators rather than catalysts. The peroxide decomposes, usually under thermal or photochemical conditions, to generate radicals that initiate a subsequent reaction. There is no substantial evidence in the scientific literature to suggest that Peroxide, bis(1-naphthalenylcarbonyl) can act as a catalyst in the traditional sense, where it would be regenerated in a catalytic cycle. Its primary role remains that of a precursor to reactive radical species.

Spectroscopic and Analytical Characterization Methodologies for Peroxide, Bis 1 Naphthalenylcarbonyl Investigations

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be complex due to the presence of the two naphthalene (B1677914) ring systems. The seven aromatic protons on each naphthalene ring would give rise to a series of multiplets in the downfield region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns would be dictated by the substitution on the naphthalene ring and the anisotropic effects of the peroxide and carbonyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide key information about the carbon framework. The carbonyl carbons are expected to appear significantly downfield, likely in the range of 160-170 ppm, which is characteristic for diacyl peroxides. The spectrum would also display distinct signals for the quaternary and protonated carbons of the two naphthalene rings.

Mechanistic Insights: NMR spectroscopy is also a powerful tool for studying the decomposition of "Peroxide, bis(1-naphthalenylcarbonyl)." By monitoring the changes in the NMR spectrum over time, the formation of decomposition products can be tracked, providing insights into the reaction mechanism. For instance, the appearance of new aromatic signals could indicate the formation of naphthalenyl-containing byproducts. Furthermore, techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP) can be employed to detect and study the radical intermediates formed during the thermolysis or photolysis of the peroxide.

Table 1: Predicted NMR Spectroscopic Data for Peroxide, bis(1-naphthalenylcarbonyl)

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Naphthalenyl) | 7.5 - 8.5 | Multiplets |

| ¹³C | Carbonyl (C=O) | 160 - 170 | Singlet |

| ¹³C | Aromatic (Naphthalenyl) | 120 - 140 | Multiple Signals |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the key functional groups within "Peroxide, bis(1-naphthalenylcarbonyl)" and for monitoring its reactions.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In diacyl peroxides, this band is typically observed in the region of 1810-1785 cm⁻¹ and 1780-1755 cm⁻¹, often appearing as a split peak due to the symmetric and asymmetric stretching modes of the two carbonyl groups. The peroxide (O-O) bond stretch is generally weak and difficult to observe in infrared spectra, but may appear in the 890-820 cm⁻¹ region. The spectrum will also feature characteristic absorptions for the naphthalene ring system, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The peroxide O-O stretch, which is often weak in the IR spectrum, can sometimes be observed more readily in the Raman spectrum. The symmetric vibrations of the naphthalene ring system are also typically strong in the Raman spectrum.

Reaction Monitoring: Both FTIR and Raman spectroscopy can be used for in-situ monitoring of the synthesis or decomposition of "Peroxide, bis(1-naphthalenylcarbonyl)." For example, the disappearance of the characteristic carbonyl and peroxide bands can be tracked to follow the rate of decomposition.

Table 2: Characteristic Vibrational Frequencies for Peroxide, bis(1-naphthalenylcarbonyl)

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl (C=O) Stretch | FTIR | 1810-1755 (often split) | Strong |

| Peroxide (O-O) Stretch | FTIR/Raman | 890-820 | Weak (FTIR), Variable (Raman) |

| Aromatic C-H Stretch | FTIR | >3000 | Medium |

| Aromatic C=C Stretch | FTIR/Raman | 1600-1450 | Medium to Strong |

Electron Spin Resonance (ESR) Spectroscopy for Direct Observation of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the direct detection and characterization of radical species. The decomposition of "Peroxide, bis(1-naphthalenylcarbonyl)" proceeds via the formation of radical intermediates, making ESR an invaluable tool for mechanistic studies.

The primary radical formed upon homolytic cleavage of the O-O bond is the 1-naphthalenecarbonyloxyl radical. This radical is expected to be short-lived, but under appropriate experimental conditions (e.g., low temperature photolysis in a suitable matrix), it may be directly observed by ESR. The ESR spectrum would provide information about the electronic structure of this radical through its g-factor and hyperfine coupling constants.

In many cases, the primary radicals are too reactive to be observed directly. In such situations, spin trapping is employed. This technique involves the use of a spin trap, a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by ESR. The hyperfine coupling constants of the spin adduct are characteristic of the trapped radical, allowing for its identification. Common spin traps include nitrones like PBN (α-phenyl-N-tert-butylnitrone) and nitroso compounds.

Table 3: Application of ESR and Spin Trapping in the Study of Peroxide, bis(1-naphthalenylcarbonyl) Decomposition

| Radical Species | Detection Method | Spin Trap (if applicable) | Information Obtained |

|---|---|---|---|

| 1-Naphthalenecarbonyloxyl radical | Direct ESR | N/A | g-factor, hyperfine couplings |

| 1-Naphthalenecarbonyloxyl radical | Spin Trapping | PBN, DMPO | Identification of radical, adduct hyperfine couplings |

| Secondary radicals (from solvent, etc.) | Spin Trapping | PBN, DMPO | Identification of secondary reaction pathways |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies and Concentration Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the "Peroxide, bis(1-naphthalenylcarbonyl)" molecule and to monitor its concentration in solution. The presence of the two naphthalene rings, which are strong chromophores, dictates the UV-Vis absorption characteristics of this compound.

Photochemical Studies: The UV-Vis spectrum of "Peroxide, bis(1-naphthalenylcarbonyl)" is expected to show strong absorption bands in the ultraviolet region, arising from the π → π* transitions of the naphthalenyl aromatic system. Upon excitation with UV light, the molecule can undergo photochemical decomposition. Studies on di(1-naphthoyl) peroxide have shown that UV excitation at 308 nm leads to rapid decomposition, with the appearance of CO₂ within picoseconds, suggesting a concerted bond scission mechanism. nih.gov By monitoring the changes in the UV-Vis spectrum upon irradiation, the kinetics and quantum yield of the photochemical decomposition can be determined.

Concentration Monitoring: The concentration of "Peroxide, bis(1-naphthalenylcarbonyl)" in a solution can be quantified using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration. By measuring the absorbance at a specific wavelength (λ_max) where the compound absorbs strongly, its concentration can be accurately determined, provided the molar absorptivity is known. This is particularly useful for monitoring the progress of reactions involving this peroxide.

Table 4: Expected UV-Vis Spectroscopic Properties and Applications for Peroxide, bis(1-naphthalenylcarbonyl)

| Parameter | Description | Application |

|---|---|---|

| λ_max | Wavelength of maximum absorbance | Quantitative analysis (concentration monitoring) |

| Molar Absorptivity (ε) | A measure of how strongly the compound absorbs light at λ_max | Used in Beer-Lambert law for concentration calculation |

| Photochemical Reactivity | Decomposition upon UV irradiation | Mechanistic studies of photolysis |

Chromatographic Techniques for Purity Assessment and Product Analysis

Chromatographic techniques are essential for the separation, purification, and analysis of "Peroxide, bis(1-naphthalenylcarbonyl)" and its reaction products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for the purity assessment of "Peroxide, bis(1-naphthalenylcarbonyl)" due to its non-destructive nature and suitability for thermally labile compounds. A reversed-phase HPLC method, likely using a C18 column, would be effective. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. Detection is usually achieved using a UV detector set at a wavelength where the naphthalenyl chromophore absorbs strongly.

Gas Chromatography (GC): Direct analysis of "Peroxide, bis(1-naphthalenylcarbonyl)" by GC is challenging due to its low volatility and thermal instability. The high temperatures of the GC injector port would likely cause decomposition. Therefore, GC, particularly when coupled with Mass Spectrometry (GC-MS), is more suited for the analysis of the decomposition products. By analyzing the volatile products formed upon thermolysis, valuable information about the decomposition pathways can be obtained.

Table 5: Suggested Chromatographic Conditions for the Analysis of Peroxide, bis(1-naphthalenylcarbonyl)

| Technique | Purpose | Stationary Phase | Mobile Phase/Carrier Gas | Detection |

|---|---|---|---|---|

| HPLC | Purity Assessment | Reversed-Phase (e.g., C18) | Acetonitrile/Water with acid | UV-Vis |

| GC-MS | Product Analysis | Capillary column (e.g., DB-5) | Helium | Mass Spectrometry |

Thermal Analysis Techniques (TGA, DSC, DMA) for Decomposition Behavior Characterization

Thermal analysis techniques are critical for evaluating the stability and decomposition characteristics of "Peroxide, bis(1-naphthalenylcarbonyl)," which is essential for its safe handling and storage. The primary techniques used are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For "Peroxide, bis(1-naphthalenylcarbonyl)," a TGA thermogram would show a stable baseline at lower temperatures, followed by a sharp decrease in mass as the compound decomposes and volatile products are released. The onset temperature of this mass loss provides an indication of the thermal stability of the peroxide.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. The decomposition of diacyl peroxides is a highly exothermic process. A DSC thermogram of "Peroxide, bis(1-naphthalenylcarbonyl)" would show a large exothermic peak corresponding to its decomposition. From this peak, important parameters such as the onset temperature of decomposition, the peak exothermic temperature, and the heat of decomposition (ΔH_d) can be determined. This information is crucial for assessing the thermal hazards associated with the compound.

Dynamic Mechanical Analysis (DMA): While less common for the primary characterization of the peroxide itself, DMA could be used to study the effects of "Peroxide, bis(1-naphthalenylcarbonyl)" as a curing agent or initiator in polymer systems. It measures the mechanical properties of a material as a function of temperature, time, and frequency, providing insights into the cross-linking and curing processes.

Table 6: Information Obtained from Thermal Analysis of Peroxide, bis(1-naphthalenylcarbonyl)

| Technique | Parameter Measured | Information Gained |

|---|---|---|

| TGA | Mass loss vs. Temperature | Onset of decomposition, thermal stability |

| DSC | Heat flow vs. Temperature | Onset and peak decomposition temperatures, heat of decomposition (ΔH_d), thermal hazard assessment |

| DMA | Mechanical properties vs. Temperature | Curing behavior in polymer matrices |

Computational and Theoretical Chemistry Studies of Peroxide, Bis 1 Naphthalenylcarbonyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to analyzing the electronic structure of molecules. These calculations provide a detailed picture of electron distribution, which is key to understanding the molecule's stability and reactivity. For Peroxide, bis(1-naphthalenylcarbonyl), DFT methods can be used to determine optimized geometries, vibrational frequencies, and electronic properties, offering a foundational understanding of its chemical nature.

Investigation of Oxygen-Oxygen Bond Dissociation Energies (BDEs)

The peroxide linkage (O-O) is the most labile bond in Peroxide, bis(1-naphthalenylcarbonyl) and its cleavage is central to the compound's chemistry, initiating radical reactions. The Bond Dissociation Energy (BDE) of this O-O bond is a critical parameter, quantifying the energy required for its homolytic cleavage to form two 1-naphthalenylcarboxy radicals.

Computational studies on analogous aromatic diaroyl peroxides, such as dibenzoyl peroxide, have shown that DFT methods can accurately predict these BDEs. For instance, calculations on similar structures help to understand how substituent effects influence the stability of the peroxide bond. In the case of Peroxide, bis(1-naphthalenylcarbonyl), the bulky and electron-rich naphthalenyl groups are expected to influence the O-O BDE. Theoretical calculations would involve optimizing the geometry of the intact molecule and the resulting radicals, and the BDE would be calculated as the enthalpy difference between the products (two radicals) and the reactant (the peroxide molecule).

Table 1: Representative Calculated Bond Dissociation Energies for Peroxide Bonds (Note: Data for the specific title compound is not readily available in published literature; this table presents typical values for related organic peroxides to illustrate the application of the method.)

| Compound | Computational Method | Basis Set | O-O BDE (kcal/mol) |

|---|---|---|---|

| Dibenzoyl Peroxide | B3LYP | 6-31G(d) | 30-35 |

| Di-tert-butyl Peroxide | G3(MP2)-RAD | --- | 38.1 |

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy and shape of these orbitals for Peroxide, bis(1-naphthalenylcarbonyl) can be readily calculated using DFT.

The analysis would likely show that the HOMO is associated with the lone pairs of the oxygen atoms, while the LUMO is predominantly located on the antibonding σ* orbital of the O-O bond. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, which in this case would facilitate the cleavage of the O-O bond.

Reaction Kinetics and Thermodynamics Modeling

Beyond static electronic structure, computational chemistry allows for the modeling of chemical reactions, providing insights into their kinetics and thermodynamics. For Peroxide, bis(1-naphthalenylcarbonyl), this is particularly relevant for understanding its decomposition mechanisms.

Transition State Theory Applications for Decomposition Pathways

The thermal decomposition of Peroxide, bis(1-naphthalenylcarbonyl) is its most characteristic reaction. Transition State Theory (TST) can be applied in conjunction with quantum chemical calculations to model this process. The primary decomposition pathway involves the homolytic cleavage of the O-O bond. Computational modeling would involve locating the transition state structure for this bond-breaking event.

By calculating the energy of the reactant and the transition state, the activation energy (Ea) for the decomposition can be determined. This, in turn, allows for the calculation of the rate constant for the reaction at different temperatures using the Arrhenius or Eyring equations. Such models can predict the thermal stability and half-life of the peroxide under various conditions.

Prediction of Radical Reactivities and Selectivities

Upon decomposition, Peroxide, bis(1-naphthalenylcarbonyl) forms highly reactive 1-naphthalenylcarboxy radicals. These radicals can then undergo further reactions, such as decarboxylation to form naphthalenyl radicals and carbon dioxide, or they can react with other molecules.

Computational methods can be used to model the potential energy surfaces of these subsequent reactions. For example, the energy barrier for the decarboxylation step can be calculated to determine its likelihood compared to other radical reactions. Furthermore, the reactivity and selectivity of the generated radicals in processes like polymerization initiation or hydrogen abstraction can be predicted by calculating the activation energies for these reaction pathways.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of Peroxide, bis(1-naphthalenylcarbonyl) can be significantly influenced by the solvent environment. Molecular Dynamics (MD) simulations offer a way to study these effects at an atomistic level. MD simulations model the explicit interactions between the peroxide molecule and a large number of solvent molecules over time.

These simulations can reveal how the solvent shell around the peroxide affects its conformational dynamics and the energetics of the O-O bond cleavage. For example, polar solvents might stabilize the transition state of the decomposition differently than nonpolar solvents, thus altering the reaction rate. MD simulations can also be used to study the "cage effect," where the solvent molecules can trap the initially formed radical pair, influencing the probability of their recombination versus their escape to react with other species.

Environmental Fate and Degradation Pathways of Peroxide, Bis 1 Naphthalenylcarbonyl Analogues

Photochemical Processes in Aqueous and Atmospheric Environments

Photochemical degradation, initiated by the absorption of solar radiation, is a primary transformation pathway for many organic compounds in the environment. For analogues of Peroxide, bis(1-naphthalenylcarbonyl), this process is particularly relevant due to the presence of both a labile peroxide bond and photosensitive aromatic rings.

In aqueous environments, the photodegradation of aromatic compounds can be enhanced by the presence of substances like hydrogen peroxide, which, upon photolysis, generates highly reactive hydroxyl radicals (•OH). rsc.org These radicals are potent oxidants that can attack the naphthalene (B1677914) rings, initiating a cascade of oxidative degradation reactions. rsc.org The direct photolysis of the peroxide bond is also a critical pathway. Diacyl peroxides are known to undergo homolytic cleavage of the O-O bond upon exposure to UV radiation, generating reactive radicals. rsc.orgnih.gov For instance, the photodecomposition of dibenzoyl peroxide, a structural analogue, occurs via the concerted breakage of the O-O and the phenyl-C(carbonyl) bonds within picoseconds of UV excitation. nih.gov This ultrafast fragmentation produces benzoyloxy radicals, which can subsequently decarboxylate to form phenyl radicals and carbon dioxide. nih.gov

A similar mechanism is expected for Peroxide, bis(1-naphthalenylcarbonyl), leading to the formation of 1-naphthalenecarbonyloxy radicals. These radicals can then either abstract a hydrogen atom to form 1-naphthoic acid or undergo decarboxylation to produce 1-naphthyl radicals and CO2.

In the atmosphere, organic peroxides are key species influencing oxidative capacity. scholaris.ca Their fate is tied to reactions with atmospheric oxidants like •OH radicals and photolysis. scholaris.camdpi.com The photolysis rate of peroxides can be significant and may compete with or even dominate over oxidation by •OH radicals, depending on the specific structure of the peroxide and atmospheric conditions. mdpi.com Volatile organic compounds containing peroxide functionalities can contribute to the formation of secondary organic aerosols (SOA). researchmap.jp Given the naphthalene components, Peroxide, bis(1-naphthalenylcarbonyl) would likely partition to atmospheric particulate matter, where it could undergo heterogeneous photochemical reactions. The presence of water in atmospheric aerosols and cloud droplets can also facilitate aqueous-phase photochemical processes similar to those in surface waters. researchgate.netchemrxiv.org

Table 1: Key Photochemical Reactions for Diacyl Peroxide Analogues

| Reaction Type | Reactant | Conditions | Primary Products | Reference |

|---|---|---|---|---|

| Homolytic Cleavage | Diacyl Peroxide (R-C(O)O-O(O)C-R) | UV Irradiation | 2 R-C(O)O• (Acyloxy radicals) | nih.gov |

| Decarboxylation | Acyloxy radical (R-C(O)O•) | Spontaneous | R• (Aryl/Alkyl radical) + CO2 | rsc.orgnih.gov |

Biotic and Abiotic Degradation Mechanisms

Beyond photochemical processes, the environmental fate of Peroxide, bis(1-naphthalenylcarbonyl) is influenced by chemical (abiotic) and biological (biotic) degradation mechanisms.

Abiotic Degradation: The primary abiotic degradation pathway, aside from photolysis, is hydrolysis. The ester-like linkages adjacent to the peroxide bond and the peroxide bond itself can be susceptible to hydrolysis, especially under acidic or basic conditions. Studies on other organic peroxides, such as α-acyloxyalkyl hydroperoxides, have shown that they can decompose rapidly in the aqueous phase, with rates highly dependent on pH, temperature, and solvent. researchgate.net Base-catalyzed hydrolysis is often a key mechanism for such compounds. researchgate.net The hydrolysis of the peroxide bond in Peroxide, bis(1-naphthalenylcarbonyl) would likely yield two molecules of 1-naphthoic acid.

Thermal decomposition is another significant abiotic route. Diacyl peroxides are known to be thermally labile, with the O-O bond breaking to form radicals. researchgate.netwikipedia.org The half-life of benzoyl peroxide, for example, is one hour at 92 °C. wikipedia.org While such temperatures are not typical for most surface environments, thermal degradation could be relevant in specific scenarios like sun-exposed soils or industrial effluents.

Biotic Degradation: The naphthalene moieties of the molecule are susceptible to microbial degradation. Naphthalene itself is readily biodegradable in aquatic and soil environments under aerobic conditions. orst.edu Numerous bacterial species, particularly from genera like Pseudomonas, Burkholderia, and Sphingomonas, can utilize naphthalene as a sole source of carbon and energy. orst.edu The typical aerobic degradation pathway involves the enzymatic oxidation of the aromatic ring by a naphthalene dioxygenase to form (+)-cis-1,2-dihydroxy-1,2-dihydronaphthalene (cis-naphthalene dihydrodiol). orst.edu This intermediate is then further metabolized through a series of enzymatic steps, leading to the formation of central metabolites like catechol, which can enter the Krebs cycle. orst.edu

Given this, it is highly probable that once the peroxide linkage of Peroxide, bis(1-naphthalenylcarbonyl) is cleaved (e.g., via hydrolysis or photolysis) to release 1-naphthoic acid, this degradation product can be mineralized by microorganisms. 1-Naphthoic acid is a known bacterial and fungal xenobiotic metabolite. nih.gov The rate of biodegradation can be variable, with estimated half-lives for naphthalene in unacclimated surface water ranging from less than a day to 20 days.

Table 2: Summary of Biotic and Abiotic Degradation Mechanisms for Analogues

| Degradation Type | Mechanism | Key Reactant/Condition | Primary Products | Reference |

|---|---|---|---|---|

| Abiotic | Hydrolysis | Water (pH dependent) | Carboxylic acids (e.g., 1-Naphthoic acid) | researchgate.net |

| Abiotic | Thermolysis | Heat | Acyloxy radicals | researchgate.netwikipedia.org |

Mechanistic Understanding of Environmental Decomposition Products

The decomposition of Peroxide, bis(1-naphthalenylcarbonyl) proceeds through distinct mechanisms depending on the environmental conditions, leading to a variety of degradation products.

The primary and most universal degradation mechanism is the cleavage of the O-O peroxide bond. This can be initiated by heat or UV radiation and proceeds via a free-radical pathway. rsc.org The initial step is the formation of two 1-naphthalenecarbonyloxy radicals.

Pathway 1: Radical Decarboxylation Following their formation, the 1-naphthalenecarbonyloxy radicals can readily lose a molecule of carbon dioxide (CO2) to form 1-naphthyl radicals. rsc.orgnih.gov These highly reactive radicals can then participate in several reactions in an environmental matrix:

Hydrogen Abstraction: They can abstract a hydrogen atom from surrounding organic matter or water to form naphthalene.

Recombination/Dimerization: Two 1-naphthyl radicals could potentially combine to form binaphthyl.

Reaction with Oxygen: In aerobic environments, they can react with O2 to form naphthylperoxy radicals, leading to further oxidation products.

Pathway 2: Radical Stabilization without Decarboxylation Alternatively, the 1-naphthalenecarbonyloxy radicals can be stabilized without losing CO2. This typically occurs through hydrogen abstraction from the surrounding medium to form 1-naphthoic acid . epa.gov This pathway is significant as 1-naphthoic acid is a stable, known metabolite that can be further degraded by microorganisms. nih.gov

Pathway 3: Hydrolytic Cleavage As an abiotic, non-radical pathway, hydrolysis of the peroxide linkage directly yields two molecules of 1-naphthoic acid . researchgate.net This is a plausible and direct route to a stable intermediate product in aqueous environments.

Once formed, the primary degradation products undergo further transformation. Naphthalene can be photolyzed or biodegraded as described previously. 1-Naphthoic acid is also subject to microbial degradation, likely initiated by hydroxylation of the naphthalene ring system. nih.gov The oxidation of substituted naphthalenes can ultimately lead to ring-cleavage products such as trans-2-carboxycinnamic acid. researchgate.net

Table 3: Potential Decomposition Products of Peroxide, bis(1-naphthalenylcarbonyl)

| Product Name | Chemical Formula | Formation Pathway |

|---|---|---|

| 1-Naphthalenecarbonyloxy radical | C11H7O2• | Initial photolytic/thermal O-O bond cleavage |

| 1-Naphthyl radical | C10H7• | Decarboxylation of the acyloxy radical |

| 1-Naphthoic acid | C11H8O2 | Hydrogen abstraction by acyloxy radical; Hydrolysis |

| Naphthalene | C10H8 | Hydrogen abstraction by 1-naphthyl radical |

| Carbon Dioxide | CO2 | Decarboxylation of the acyloxy radical |

| cis-Naphthalene dihydrodiol | C10H10O2 | Microbial oxidation of naphthalene ring |

Future Research Directions and Emerging Paradigms for Peroxide, Bis 1 Naphthalenylcarbonyl

Development of Green Chemistry Approaches for Synthesis and Application

The traditional synthesis of diaroyl peroxides often involves the reaction of an acyl chloride with hydrogen peroxide in the presence of a base. For Peroxide, bis(1-naphthalenylcarbonyl), this would typically involve 1-naphthoyl chloride. Future research is expected to focus on developing greener synthetic routes that align with the principles of sustainable chemistry.

Key areas of investigation could include:

Catalytic Methods: Exploring novel catalytic systems to replace stoichiometric bases, potentially reducing waste and improving reaction efficiency. This could involve enzyme-catalyzed reactions or the use of heterogeneous catalysts that can be easily recovered and reused. polymtl.ca

Alternative Solvents: Moving away from conventional volatile organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Investigating synthesis methods that operate at lower temperatures and pressures, such as ultrasound-assisted or microwave-assisted synthesis. nih.gov These techniques have been shown to accelerate reactions and improve yields for other organic peroxides, representing a promising avenue for greener production. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

The application of green chemistry principles would not only make the synthesis of Peroxide, bis(1-naphthalenylcarbonyl) more environmentally benign but could also lead to the discovery of novel, more efficient production methods.

Integration into Advanced Materials for Controlled Release or Smart Functionality

Organic peroxides are widely used as radical initiators for polymerization. rsc.org The unique structure of Peroxide, bis(1-naphthalenylcarbonyl) makes it an intriguing candidate for the development of advanced polymers and smart materials. Its thermal decomposition generates 1-naphthalenecarbonyloxy radicals, which can initiate polymerization or cross-linking reactions.

Future research could focus on:

Controlled-Release Systems: Incorporating the peroxide into a polymer matrix, such as porous microspheres, to achieve a controlled or sustained release of radicals. nih.gov This is analogous to systems developed for benzoyl peroxide to reduce skin irritation in topical applications. nih.gov For industrial applications, this could allow for better control over polymerization rates and polymer properties. The rate of release could potentially be tuned by the choice of polymer matrix. nih.govresearchgate.net

Stimuli-Responsive Materials: Creating "smart" materials that release the radical initiator in response to specific external stimuli like heat, light, or specific chemical triggers. nih.gov The bulky naphthalenyl groups could influence the diffusion and reactivity of the radicals within the material, potentially leading to unique material properties. For instance, hydrogels containing this peroxide could be designed to degrade or alter their mechanical properties under specific redox conditions. nih.gov

Enhanced Polymer Properties: The integration of the large, rigid naphthalenyl fragments into a polymer backbone via the initiation process could impart desirable properties such as increased thermal stability, altered optical properties, or enhanced mechanical strength.

| Material Concept | Functionality of Peroxide, bis(1-naphthalenylcarbonyl) | Potential Advantage |

|---|---|---|

| Polymer Microspheres | Encapsulated radical initiator for controlled release | Precise control over polymerization kinetics; creation of materials with graded properties. |

| Stimuli-Responsive Hydrogels | Cross-linking agent released by thermal or chemical trigger | Development of smart materials for drug delivery or tissue engineering. nih.gov |

| High-Performance Composites | Initiator incorporating rigid naphthyl groups into the polymer matrix | Potential for enhanced thermal and mechanical stability of the final material. |

Exploration of Novel Catalytic Roles

While the primary role of diacyl peroxides is as radical initiators, recent research has shown they can serve as versatile reagents in organic synthesis. researchgate.netrsc.org They can act as sources of both oxygen- and carbon-centered functionalities, often facilitated by transition-metal catalysts. researchgate.netrsc.org

Emerging research paradigms for Peroxide, bis(1-naphthalenylcarbonyl) could involve:

Transition-Metal Catalyzed Reactions: Investigating its use in cross-coupling reactions where the peroxide serves as an oxidant or as a source of naphthalenylcarbonyl groups. The electronic properties of the naphthalene (B1677914) ring system could influence the reactivity and selectivity of these transformations.

C-H Functionalization: Employing the peroxide as a reagent for the direct functionalization of C-H bonds, a key goal in modern organic synthesis for streamlining the construction of complex molecules.

Asymmetric Catalysis: Exploring whether the chiral environment of a catalyst could differentiate between the two naphthalenylcarbonyl groups, or if chiral versions of the peroxide (with substituents on the rings) could be used as reagents in stereoselective reactions.

The large aromatic system of the naphthyl group could offer unique interactions within a catalyst's active site, potentially leading to novel reactivity and selectivity not observed with simpler diaroyl peroxides.

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of the decomposition mechanism and subsequent radical reactions of Peroxide, bis(1-naphthalenylcarbonyl) is crucial for its targeted application. A combination of advanced spectroscopic methods and computational chemistry will be indispensable in this pursuit.

Spectroscopic Analysis:

FT-IR and Raman Spectroscopy: These techniques can be used to probe the vibrational frequencies of the molecule, particularly the weak O-O bond and the carbonyl groups, providing insight into its structure and bonding. researchgate.net

Nuclear Magnetic Resonance (NMR): NMR studies, potentially including techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP), can help to elucidate the complex radical and ionic pathways that may occur during decomposition. researchgate.netnih.gov

UV-Visible Spectroscopy: This can be used to monitor the decomposition kinetics of the peroxide and identify transient species formed during the reaction. mdpi.com

Computational Modeling:

Density Functional Theory (DFT): DFT calculations can provide detailed information on the molecule's geometry, electronic structure, and bond dissociation energies. researchgate.net This allows for the prediction of its stability and the initial steps of its thermal or photochemical decomposition.

Molecular Dynamics (MD): MD simulations can model the behavior of the peroxide and its resulting radicals in different solvent environments or within a polymer matrix, providing insights into diffusion, reactivity, and reaction pathways at a molecular level. nih.govresearchgate.net

| Technique | Information Gained |

|---|---|

| FT-IR/Raman Spectroscopy | Molecular structure, bond strengths (especially C=O and O-O). researchgate.net |

| NMR Spectroscopy (including CIDNP) | Decomposition product identification, elucidation of radical vs. ionic mechanisms. researchgate.net |

| Density Functional Theory (DFT) | Optimized geometry, electronic properties, bond dissociation energies, reaction pathways. researchgate.net |

| Molecular Dynamics (MD) | Behavior in solution/polymers, diffusion of radical species, solvent effects. nih.govresearchgate.net |

Structure-Reactivity Relationship Studies for Targeted Design

Understanding the relationship between the molecular structure of Peroxide, bis(1-naphthalenylcarbonyl) and its chemical reactivity is key to designing new molecules with tailored properties. The 1-naphthalenyl group is sterically and electronically distinct from the phenyl group of benzoyl peroxide or even its isomer, the 2-naphthalenyl group.

Future studies should systematically investigate:

Steric Effects: The bulky nature of the 1-naphthalenyl group likely influences the rate of homolytic cleavage of the O-O bond and the subsequent reactivity of the generated radicals. This steric hindrance could lead to greater thermal stability compared to less bulky diaroyl peroxides.

Electronic Effects: The extended π-system of the naphthalene ring can affect the stability of the peroxide and the resulting radicals through resonance. Comparing the decomposition kinetics and product distributions of Peroxide, bis(1-naphthalenylcarbonyl) with its 2-naphthalenyl isomer and with benzoyl peroxide would provide valuable data on these electronic influences. vulcanchem.com

Substituent Effects: A powerful approach would be to synthesize a library of derivatives with various electron-donating or electron-withdrawing substituents on the naphthalene rings. Studying how these modifications alter the peroxide's stability, decomposition rate, and reactivity would allow for the fine-tuning of its properties for specific applications, such as creating radical initiators that operate within a precise temperature window. nih.gov

By systematically modifying the structure and correlating it with observed reactivity, it will be possible to design novel diaroyl peroxides with predictable and highly specialized functionalities for use in synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling and storing bis(1-naphthalenylcarbonyl) peroxide in laboratory settings?

- Methodological Answer :